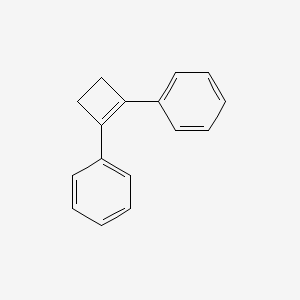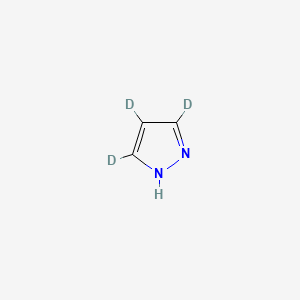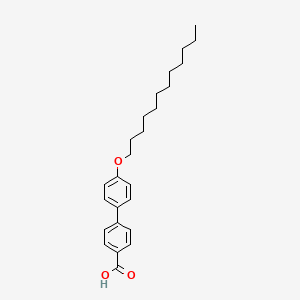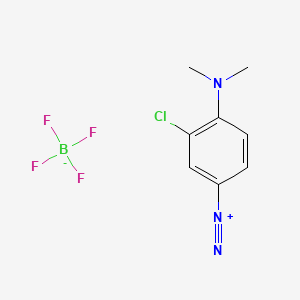
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate is an aromatic diazonium salt with the molecular formula C8H9ClN3.BF4. This compound is known for its reactivity and versatility in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds .
Métodos De Preparación
The synthesis of 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(dimethylamino)aniline. The process includes the following steps:
Diazotization: The aromatic amine (3-chloro-4-(dimethylamino)aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated by adding tetrafluoroboric acid (HBF4), forming this compound.
Análisis De Reacciones Químicas
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, forming products such as aryl chlorides, bromides, and cyanides.
Coupling Reactions: The compound can participate in diazonium coupling reactions with phenols and aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, copper(I) cyanide, and phenols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate has several scientific research applications:
Organic Synthesis: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions.
Dye Manufacturing: The compound is employed in the production of azo dyes, which are widely used in the textile industry.
Bioconjugation: The diazonium group can react with biomolecules, such as proteins and nucleic acids, for labeling and modification purposes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. This reactivity is due to the excellent leaving group properties of nitrogen gas (N2), which is released during the reaction .
Comparación Con Compuestos Similares
3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate: Similar in structure but with a different counterion (hexafluorophosphate instead of tetrafluoroborate).
Benzenediazonium chloride: A simpler diazonium salt without the chloro and dimethylamino substituents.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in reactions .
Propiedades
Número CAS |
64909-33-7 |
|---|---|
Fórmula molecular |
C8H9BClF4N3 |
Peso molecular |
269.44 g/mol |
Nombre IUPAC |
3-chloro-4-(dimethylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C8H9ClN3.BF4/c1-12(2)8-4-3-6(11-10)5-7(8)9;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |
Clave InChI |
IDACRSRWLVEBGV-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CN(C)C1=C(C=C(C=C1)[N+]#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


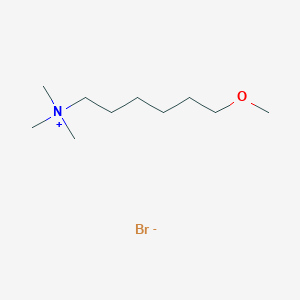
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
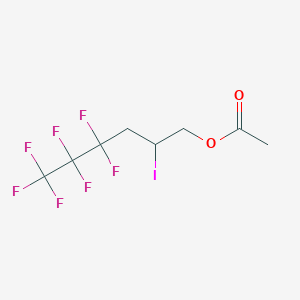
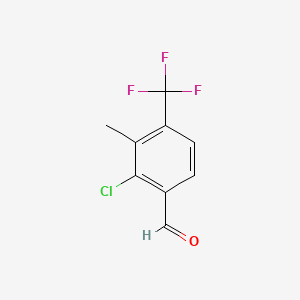
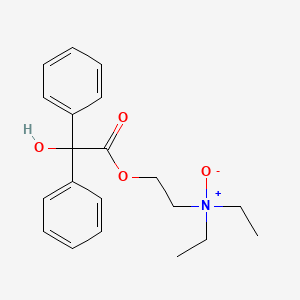

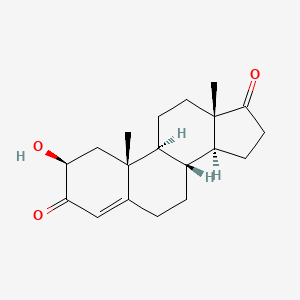
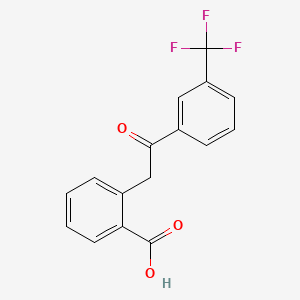
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)

